

# The Pharmacology of JNJ-67953964 (Aticaprant): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Aticaprant |           |
| Cat. No.:            | B605669    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

JNJ-67953964, also known as **aticaprant**, is a novel, orally bioavailable small molecule being investigated for the treatment of major depressive disorder (MDD), with a particular focus on anhedonia, the diminished interest or pleasure in response to rewarding stimuli.[1][2] Developed by Janssen Pharmaceuticals, **aticaprant** has progressed through several clinical trial phases.[3][4][5] This technical guide provides a comprehensive overview of the pharmacology of JNJ-67953964, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

#### **Mechanism of Action**

JNJ-67953964 is a potent and selective antagonist of the kappa-opioid receptor (KOR).[2][6] The endogenous ligand for the KOR is dynorphin, which is released in response to stress and contributes to the negative affective states associated with stress-related disorders.[7] By blocking the binding of dynorphin to the KOR, JNJ-67953964 is thought to disinhibit dopamine release in key brain regions associated with reward and motivation, such as the nucleus accumbens and prefrontal cortex, thereby alleviating symptoms of anhedonia and depression. [4][7]

### Signaling Pathway of KOR Antagonism by JNJ-67953964



The following diagram illustrates the proposed signaling pathway affected by JNJ-67953964. Under normal stress conditions, dynorphin binds to the KOR, a G protein-coupled receptor (GPCR), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent downstream effects that decrease neuronal excitability and dopamine release. JNJ-67953964 competitively binds to the KOR, preventing dynorphin-mediated signaling and thereby restoring dopamine neurotransmission.



Click to download full resolution via product page

Proposed signaling pathway of JNJ-67953964 at the synapse.

## **Pharmacodynamics**

JNJ-67953964 demonstrates high affinity and selectivity for the KOR over other opioid receptors. Preclinical and clinical studies have characterized its functional activity and receptor occupancy.

Table 1: Receptor Binding Affinity and Functional Activity of JNJ-67953964



| Parameter                       | Species | Value                     | Reference |
|---------------------------------|---------|---------------------------|-----------|
| KOR Binding Affinity<br>(Ki)    | Human   | 0.81 nM                   | [6]       |
| MOR Binding Affinity (Ki)       | Human   | 24.0 nM                   | [6]       |
| DOR Binding Affinity (Ki)       | Human   | 155 nM                    | [6]       |
| KOR Functional Selectivity      | -       | >30-fold over MOR and DOR | [6]       |
| In vivo KOR<br>Occupancy (ED50) | Rat     | 0.33 mg/kg (oral)         | [8]       |

### **Pharmacokinetics**

JNJ-67953964 exhibits favorable pharmacokinetic properties for clinical development, including rapid oral absorption and a half-life that supports once-daily dosing.

Table 2: Pharmacokinetic Parameters of JNJ-67953964

| Parameter           | Species | Dose                                     | Value       | Reference |
|---------------------|---------|------------------------------------------|-------------|-----------|
| Bioavailability (F) | Rat     | 10 mg/kg (oral)                          | 25%         | [8]       |
| Tmax                | Rat     | 10 mg/kg (oral)                          | 1-2 hours   | [8]       |
| Tmax                | Human   | 2-60 mg (single oral dose)               | ~2 hours    | [9]       |
| Half-life (t1/2)    | Human   | 2-60 mg (single oral dose)               | 30-40 hours | [6]       |
| Steady State        | Human   | 2, 10, 35 mg<br>(multiple oral<br>doses) | 6-8 days    | [6]       |



### **Preclinical Efficacy**

The antidepressant-like and anti-anhedonic effects of JNJ-67953964 have been evaluated in rodent models of stress and depression. A key model used is the Unpredictable Chronic Mild Stress (UCMS) paradigm.

# Experimental Protocol: Unpredictable Chronic Mild Stress (UCMS) in Mice

This protocol is a summary of the methodology described by Jacobson et al. (2020).[3][10]

- Animal Model: Adult male C57BL/6J mice are used.[3]
- Housing: Mice are singly housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except during specific stressor applications.
- UCMS Procedure: For 4 weeks, mice are subjected to a series of mild, unpredictable stressors, with one or two stressors applied daily.[3] Stressors include:
  - Cage tilt (45°)
  - Damp bedding
  - Reversal of light/dark cycle
  - Social stress (pairing with another male mouse in a divided cage)
  - Restraint in a polypropylene tube
  - Empty cage (removal of bedding and enrichment)
  - Wet cage (addition of water to the bedding)
- Drug Administration: After 3 weeks of UCMS, mice are treated daily with JNJ-67953964 (10 mg/kg, intraperitoneally) or vehicle for 11 consecutive days.[3]
- Behavioral Assessments: A battery of behavioral tests is conducted to assess depressive-like and anhedonic behaviors:



- Sucrose Preference Test (SPT): Measures anhedonia by assessing the preference for a 1% sucrose solution over water.[3]
- Forced Swim Test (FST): Measures behavioral despair by quantifying the time spent immobile in a cylinder of water.[3]
- Nesting Behavior: Assesses self-care and motivational behavior by scoring the quality of the nest built from a provided nestlet.[3]
- Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of JNJ-67953964 versus vehicle in both stressed and nonstressed control groups.

**Experimental Workflow: UCMS Study** 





Click to download full resolution via product page

Workflow for the Unpredictable Chronic Mild Stress (UCMS) experiment.

## **Clinical Development**



JNJ-67953964 has been evaluated in several clinical trials for MDD. A notable study is the Phase 2a, randomized, double-blind, placebo-controlled trial (NCT03559192) designed to assess its efficacy as an adjunctive treatment.[3][4][5]

# Experimental Protocol: Phase 2a Clinical Trial (NCT03559192)

This protocol is a summary of the design for the NCT03559192 clinical trial.[4][5][11]

- Study Population: Adult patients (18-64 years) with a diagnosis of MDD who have had an
  inadequate response to at least one and no more than three antidepressant treatments in
  the current episode.[5]
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[11]
- Treatment:
  - Screening Phase: Patients are screened for eligibility.
  - Placebo Lead-in Phase: Eligible patients receive single-blind placebo for 2 weeks.
  - Randomization: Patients are randomized (1:1) to receive either JNJ-67953964 (10 mg, once daily) or placebo as an adjunct to their ongoing antidepressant therapy.[5]
  - Double-Blind Treatment Phase: Patients receive their assigned treatment for 8 weeks.
- Primary Outcome Measure: The primary endpoint is the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[5]
- Secondary Outcome Measures: Secondary endpoints include measures of anhedonia, such as the Snaith-Hamilton Pleasure Scale (SHAPS), and functional magnetic resonance imaging (fMRI) to assess changes in ventral striatum activation during a reward task.[3][8]
- Safety and Tolerability: Safety is assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

### **Experimental Workflow: Phase 2a Clinical Trial**





Click to download full resolution via product page

Workflow for the Phase 2a clinical trial of JNJ-67953964.

#### Conclusion

JNJ-67953964 (aticaprant) is a selective KOR antagonist with a well-defined mechanism of action and a pharmacokinetic profile suitable for clinical development. Preclinical studies have demonstrated its efficacy in animal models of depression and anhedonia. Clinical trials are ongoing to further establish its safety and efficacy as a novel treatment for major depressive disorder. The data presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the pharmacology of JNJ-67953964 and the therapeutic potential of KOR antagonism.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effects of orally-bioavailable short-acting kappa opioid receptor-selective antagonist LY2456302 on nicotine withdrawal in mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. The Kappa Opioid Receptor Antagonist Aticaprant Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Safety, tolerability, and pharmacokinetic evaluation of single- and multiple-ascending doses of a novel kappa opioid receptor antagonist LY2456302 and drug interaction with ethanol in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kappa-opioid receptor signaling and brain reward function PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [The Pharmacology of JNJ-67953964 (Aticaprant): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b605669#the-pharmacology-of-jnj-67953964]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com